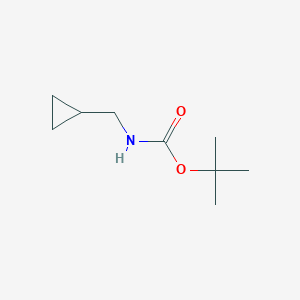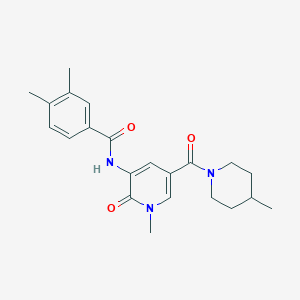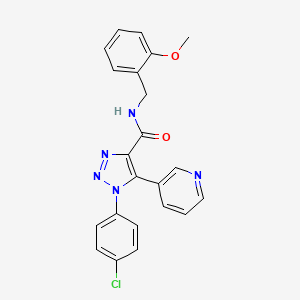![molecular formula C16H15NO4 B2664913 2-(2-(2-hydroxyethoxy)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 651768-35-3](/img/structure/B2664913.png)
2-(2-(2-hydroxyethoxy)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(2-hydroxyethoxy)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione , also known by its systematic name Octadecanoic acid, 2-(2-hydroxyethoxy)ethyl ester , has the chemical formula C22H44O4 with a molecular weight of 372.58 g/mol . It is a compound that falls within the class of esters and contains a benzo[de]isoquinoline core structure. The compound is also referred to by various trade names such as Aqua Cera , Emcol CAD , and PEG-2 Stearate .
Synthesis Analysis
Several synthetic methods have been proposed for isoquinoline derivatives. One approach involves the use of phthalimide as a raw material, followed by rearrangement under strong alkaline conditions, leading to isoquinoline derivatives. Another method, reported by Swiss chemists Ame Pictet and Theodor Spengler, utilizes cyclization and condensation of beta-arylethylamine and carbonyl compounds in the presence of hydrogen chloride to obtain tetrahydroisoquinoline. The Pomeranz-Fritsch method employs aromatic aldehydes and aminoacetal as initial compounds, producing isoquinolines through cyclization under acidic conditions .
Molecular Structure Analysis
C22H44O4 For a visual representation, refer to the 2D Mol file available in the NIST Chemistry WebBook .
Wissenschaftliche Forschungsanwendungen
Photophysical Properties and Sensor Abilities
A study by Staneva, Angelova, and Grabchev (2020) explores the photophysical characteristics of a novel 6-(allylamino)-2-(2-(dimethylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (NI3). They synthesized NI3 and investigated its properties in various solvents, along with its sensor abilities for detecting different metal ions and pH changes. The findings suggest potential applications in detecting environmental or biological analytes (Staneva, Angelova, & Grabchev, 2020).
Chemosensors for Ion Detection
Research by Zhang et al. (2020) focuses on the development of 1, 8-naphthalimide derivatives as chemosensors for fluoride ion detection. These compounds show a high degree of selectivity and reversibility, making them suitable for environmental and biological applications where precise ion detection is crucial (Zhang, Zhang, Ding, & Gao, 2020).
Antiviral Properties
Garcia-Gancedo et al. (1979) investigated the antiviral properties of two benzo[de]isoquinoline-diones against herpes simplex and vaccinia viruses. Their study indicates the potential use of these compounds in developing antiviral therapies, highlighting their effectiveness in inhibiting viral replication (Garcia-Gancedo, Gil, Roldan, Pérez, & Vilas, 1979).
Synthesis and Application in Electroluminescent Layers
Dobrikov, Dobrikov, and Aleksandrova (2011) synthesized new low-molecular-weight compounds with potential application in organic light-emitting devices. These compounds, including 2-(6-hydroxyhexyl)-6-(pyrrolidin-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, exhibited promising photophysical properties, indicating their suitability for use in electroluminescent layers (Dobrikov, Dobrikov, & Aleksandrova, 2011).
Interaction with Bovine Serum Albumin
A study by Ghosh et al. (2005) on the interaction of 2-(2-selenocyanic acid ethyl ester)-1H-benz[de] isoquinoline-1,3-(2H)-dione (SEBID) with bovine serum albumin (BSA) reveals important insights. This interaction, critical for drug delivery and pharmacokinetics, shows the potential of SEBID in biomedical applications (Ghosh, Hossain, Bhattacharya, & Bhattacharya, 2005).
Antibacterial and Antifungal Activities
Kuran et al. (2012) synthesized aminoalkyl 1H-benzo[de]isoquinoline-1,3(2H)-diones and evaluated their antimicrobial activity. The study highlighted the potent antibacterial and antifungal activities of these compounds, suggesting their potential as therapeutic agents in treating various infections (Kuran, Krawiecka, Kossakowski, Szymanek, Kierzkowska, & Młynarczyk, 2012).
Safety And Hazards
According to safety data, 2-(2-(2-hydroxyethoxy)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione exhibits skin and eye irritation potential. It may also cause respiratory irritation. Proper handling precautions, including protective gear and proper ventilation, are essential when working with this compound .
Eigenschaften
IUPAC Name |
2-[2-(2-hydroxyethoxy)ethyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c18-8-10-21-9-7-17-15(19)12-5-1-3-11-4-2-6-13(14(11)12)16(17)20/h1-6,18H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTIKECKKLHBJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCOCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(2-hydroxyethoxy)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-((4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2664832.png)


![2-[7-[(2-Chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide](/img/structure/B2664836.png)

![3-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]quinoline](/img/structure/B2664841.png)
![1-[2-(4-Methoxyphenyl)-2-oxoethyl]-4-oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B2664842.png)
![(E)-5-bromo-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2664843.png)
![2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2664844.png)
![7-Bromo-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2664845.png)
![2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid](/img/structure/B2664846.png)
![3-[[2,4-dimethyl-5-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]-N-methylpropanamide](/img/structure/B2664850.png)
![2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine](/img/structure/B2664852.png)